Compound Description: This compound serves as an intermediate in organic synthesis and is investigated for its production and purification methods. []
Relevance: (E)-3-Ethyl-(2,3-dihydro-1-benzofuran-5-yl)-2-propenoate shares the core 2,3-dihydrobenzofuran structure with N-(1-(benzofuran-2-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide. Additionally, both compounds feature a substituent at the 5-position of the 2,3-dihydrobenzofuran ring system. []
Compound Description: This series of compounds acts as antagonists for histamine H3 and H4 receptors and demonstrates anti-inflammatory potential. []
Relevance: Similar to N-(1-(benzofuran-2-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide, these compounds contain the 2,3-dihydrobenzofuran moiety. [] They differ in the substituent attached to the 2-position methylene bridge in the LINS01 series compared to the propan-2-yl linker in the target compound.
Compound Description: This complex features a substituted 2,3-dihydrobenzofuran ligand coordinating with copper(I) chloride. []
Relevance: This complex, particularly the organic ligand, exhibits structural similarities to N-(1-(benzofuran-2-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide, both containing the 2,3-dihydrobenzofuran framework. []
Compound Description: This compound and its salts are investigated for their potential use in anticancer drugs. []
Relevance: This compound shares the benzofuran scaffold with N-(1-(benzofuran-2-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide, though it lacks the dihydrobenzofuran moiety. []
Compound Description: These compounds are formed through a rearrangement reaction involving N-([1]benzofuro[3,2-d]pyrimidin-4-yl)formamidines and hydroxylamine hydrochloride. []
Relevance: The products of this reaction contain a benzofuran structure, which is present in the target compound, N-(1-(benzofuran-2-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide. []
Compound Description: These compounds, derived from coumaran-2-one (1-benzofuran-2(3H)-one), are investigated for their synthesis and rearrangement reactions. []
Relevance: Both this group and N-(1-(benzofuran-2-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide contain a benzofuran core as a common structural motif. []
Compound Description: These compounds are produced from the base-catalyzed rearrangement of S-(1-benzofuran-2(3H)-one-3-yl) isothiuronium-bromides. []
Relevance: The formation of these compounds from benzofuran derivatives highlights the potential reactivity and transformations of the benzofuran scaffold, relevant to the target compound N-(1-(benzofuran-2-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide, which also contains this core structure. []
N-Phenylindoline-5-sulfonamide derivatives
Compound Description: This class of compounds, specifically compound 24d (5-[(2,4-difluorophenyl)sulfamoyl]-7-(2-oxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-indole-1-carboxamide), acts as potent and selective inhibitors of acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2). They show potential for treating obesity and metabolic diseases. []
Relevance: While not containing a benzofuran moiety, these compounds are structurally related to N-(1-(benzofuran-2-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide through their shared sulfonamide group. Additionally, both compound classes feature a central aromatic ring system with an N-phenyl substituent, contributing to their potential biological activity. []
Compound Description: These compounds are synthesized via a one-pot, four-component reaction. []
Relevance: This class of compounds, like N-(1-(benzofuran-2-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide, incorporates a benzofuran unit within its structure. []
Compound Description: This compound is a potent, water-soluble inhibitor of human blood platelet cAMP phosphodiesterase and exhibits antithrombotic activity in animal models. []
Relevance: While not directly containing a benzofuran moiety, compound 2's focus on inhibiting cAMP phosphodiesterase makes it relevant to exploring N-(1-(benzofuran-2-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide's potential for interacting with similar signaling pathways. []
Compound Description: This compound acts as a potent inhibitor of the Met receptor tyrosine kinase, showing potential for targeted cancer therapy. [, ]
Relevance: Although lacking a benzofuran unit, SU11274, similar to N-(1-(benzofuran-2-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide, possesses a sulfonamide group. This shared functionality suggests both compounds could exhibit similar binding interactions with target proteins. [, ]
Compound Description: PF-04455242 is a high-affinity antagonist selective for κ-opioid receptors (KORs) and is being investigated for potential therapeutic applications in depression and addiction disorders. []
Relevance: Both PF-04455242 and N-(1-(benzofuran-2-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide share the sulfonamide functional group and possess a propan-1-amine or propan-2-amine side chain, indicating potential for similar pharmacological profiles. []
Compound Description: This compound is a synthetic dihydrobenzofuran lignan synthesized via biomimetic oxidative dimerization of caffeic acid methyl ester. It shows potent antiangiogenic activity, particularly its 2R,3R-enantiomer. []
Relevance: Both this lignan and N-(1-(benzofuran-2-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide possess the 2,3-dihydrobenzofuran core. This shared structure suggests possible similarities in their binding interactions and potential biological activities. []
Compound Description: This is a substituted phenethylamine derivative identified in a clandestine laboratory. []
Relevance: 5-MAPDB shares the 2,3-dihydrobenzofuran scaffold with the target compound, N-(1-(benzofuran-2-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide. []
5-(2-aminoethyl)-2,3-dihydrobenzofuran (5-AEDB)
Compound Description: Another substituted phenethylamine derivative identified in a clandestine laboratory. []
Relevance: Like the target compound, 5-AEDB contains the 2,3-dihydrobenzofuran unit as a key structural element. []
Compound Description: SK-951 is a benzofuran derivative that acts as an agonist for the 5-HT4 receptor and antagonist for the 5-HT3 receptor. It has potential as a prokinetic agent due to its ability to accelerate gastric emptying. [, , ]
Relevance: This compound and N-(1-(benzofuran-2-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide both feature a central 2,3-dihydrobenzofuran structure. Notably, both compounds contain an alkyl chain attached to the benzofuran core, with SK-951 having a 2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl group and the target compound having a 1-(benzofuran-2-yl)propan-2-yl group. [, , ]
Compound Description: This compound is an N-phenylethyl-benzamide derivative isolated from Swinglea glutinosa and has shown moderate nonselective cytotoxic activity. []
Relevance: While lacking the benzofuran unit, this compound's N-phenylethyl-benzamide structure shares some similarity with the N-substituted sulfonamide moiety in the target compound, N-(1-(benzofuran-2-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide. []
Compound Description: Another N-phenylethyl-benzamide derivative isolated from Swinglea glutinosa exhibiting moderate nonselective cytotoxic activity. []
Relevance: Similar to the previous compound, this derivative lacks the benzofuran moiety but shares structural resemblance with the target compound, N-(1-(benzofuran-2-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide, due to its N-phenylethyl-benzamide core. []
Compound Description: This compound and its salts are utilized in pharmaceutical compositions. []
Relevance: Dronedarone and N-(1-(benzofuran-2-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide both possess a benzofuran unit and a sulfonamide group within their structures. []
Compound Description: This compound is a novel antimuscarinic agent used for treating overactive bladder syndrome. [, ]
Relevance: Darifenacin hydrobromide and N-(1-(benzofuran-2-yl)propan-2-yl)-2,3-dihydrobenzofuran-5-sulfonamide share a key structural feature: the 2,3-dihydrobenzofuran moiety. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.